

A Comprehensive Spectroscopic Analysis of 4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride

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Compound of Interest

Compound Name: 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride

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Abstract

This technical guide provides a detailed spectroscopic characterization of **4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride** (CAS: 866954-94-1), a key intermediate in pharmaceutical synthesis.^{[1][2]} In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive modeling and foundational spectroscopic principles to present a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the predicted spectra, a rigorous, field-proven experimental protocol for data acquisition, and visual diagrams to elucidate structural and procedural concepts. This guide is intended to serve as an authoritative reference for researchers in process development, quality control, and medicinal chemistry, enabling the unambiguous identification and characterization of this compound.

Introduction: The Compound in Profile

4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride is a disubstituted aniline derivative featuring a pyrrolidine moiety linked via a methylene bridge. Its structure contains two basic nitrogen atoms—one aromatic and one aliphatic—making it amenable to formation as a stable dihydrochloride salt. This salt form often improves solubility and stability, which are critical attributes for pharmaceutical intermediates.^[1]

Molecular Structure and Properties:

- Chemical Name: **4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride**
- Synonyms: 4-(1-Pyrrolidinylmethyl)aniline dihydrochloride[1]
- CAS Number: 866954-94-1[1]
- Molecular Formula: C₁₁H₁₈Cl₂N₂[2]
- Molecular Weight: 249.18 g/mol [1][2]

The accurate elucidation of this structure is paramount. The following sections detail the expected spectroscopic signatures that serve as a molecular fingerprint for this compound.

Caption: Molecular structure of **4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride** with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3] For a dihydrochloride salt, the choice of solvent is critical to ensure solubility and to observe exchangeable protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice, as it is a polar aprotic solvent capable of dissolving ionic salts while allowing for the observation of N-H protons.[4][5][6]

Predicted ¹H NMR Analysis (500 MHz, DMSO-d₆)

The protonation of both nitrogen atoms significantly influences the electronic environment, causing adjacent protons to shift downfield (to a higher ppm value) due to deshielding effects. [7][8]

Predicted δ (ppm)	Multiplicity	Integration	Assignment	Rationale for Chemical Shift and Multiplicity
~10.5	Broad s	3H	-N ⁺ H ₃ (on aniline)	The protons on the positively charged anilinium nitrogen are highly deshielded and acidic. The signal is often broad due to quadrupolar coupling with nitrogen and chemical exchange.
~9.8	Broad s	1H	-N ⁺ H- (in pyrrolidine)	The proton on the protonated pyrrolidine nitrogen is also significantly deshielded. Its broadness is due to exchange and coupling to the adjacent CH ₂ groups.
~7.6	d	2H	H-2, H-6	These aromatic protons are ortho to the -N ⁺ H ₃ group, which is strongly electron- withdrawing, causing a

				significant downfield shift. They appear as a doublet due to coupling with H-3 and H-5.
~7.4	d	2H	H-3, H-5	These aromatic protons are meta to the $-N^+H_3$ group. They are coupled to H-2 and H-6, respectively, resulting in a doublet.
~4.3	s	2H	H-7 (Benzylic CH ₂)	Protons on the benzylic carbon are deshielded by both the aromatic ring and the adjacent positively charged nitrogen (N2). The signal is expected to be a singlet as adjacent N-H protons often do not cause observable splitting due to rapid exchange.
~3.4	m	2H	H-8, H-11 (α -CH ₂)	These protons are directly attached to the carbons adjacent

to the protonated nitrogen (N2) in the pyrrolidine ring, causing a strong deshielding effect. They will be a multiplet due to coupling with the β -protons.

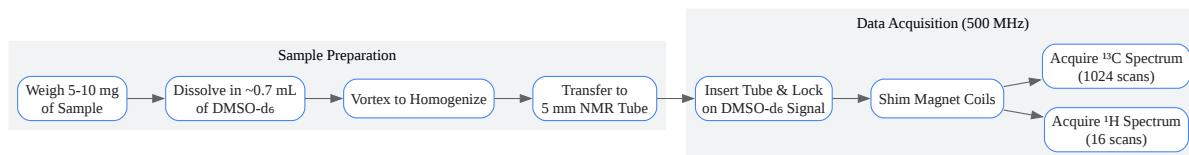
~2.9	m	2H	H-8, H-11 (α -CH ₂)	See above.
~2.1	m	4H	H-9, H-10 (β -CH ₂)	These protons are further from the nitrogen and thus appear more upfield. They are multiplets due to coupling with the α -protons.

Predicted ¹³C NMR Analysis (125 MHz, DMSO-d₆)

Protonation and the presence of electronegative atoms also heavily influence the ¹³C spectrum. Carbons closer to the protonated nitrogens will be shifted further downfield.[\[9\]](#)

Predicted δ (ppm)	Assignment	Rationale for Chemical Shift
~140	C4	The aromatic carbon bearing the methylene substituent.
~130	C1	The aromatic carbon bonded to the $-\text{N}^+\text{H}_3$ group is significantly deshielded.
~129	C3, C5	Aromatic carbons meta to the substituent.
~120	C2, C6	Aromatic carbons ortho to the substituent.
~55	C8, C11 (α -C)	The α -carbons in the pyrrolidine ring are deshielded by the adjacent positively charged nitrogen.
~52	C7 (Benzyllic C)	The benzylic carbon is deshielded by the aromatic ring and the adjacent nitrogen.
~23	C9, C10 (β -C)	The β -carbons in the pyrrolidine ring are aliphatic and appear in the expected upfield region.

Experimental Protocol: NMR Data Acquisition



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Caption: Standard workflow for NMR sample preparation and data acquisition.

- Sample Preparation: Accurately weigh 5-10 mg of **4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride** and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean vial.
- Homogenization: Vortex the vial until the sample is fully dissolved.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent and perform automated shimming to optimize magnetic field homogeneity.
- ¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A typical experiment involves 16 scans with a relaxation delay of 1-2 seconds.
- ¹³C Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 1024) are required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[10][11] For this dihydrochloride salt, the key features will be the N-H stretches from the two ammonium ions.

Predicted IR Analysis

Solid samples are typically analyzed as a KBr pellet or a Nujol mull to minimize scattering.[\[12\]](#) [\[13\]](#)

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3200 - 2800 (broad)	N ⁺ -H Stretch	Primary & Secondary Ammonium (-N ⁺ H ₃ , -N ⁺ H-)	The N-H stretching vibrations in ammonium salts are very strong and broad, appearing at lower frequencies than free amines due to the ionic character and hydrogen bonding in the crystal lattice.
3100 - 3000	C-H Stretch	Aromatic	Stretching of C-H bonds on the benzene ring typically occurs just above 3000 cm ⁻¹ .
3000 - 2850	C-H Stretch	Aliphatic	Stretching of C-H bonds in the methylene and pyrrolidine groups occurs just below 3000 cm ⁻¹ .
~1600 & ~1500	C=C Stretch	Aromatic Ring	The characteristic skeletal vibrations of the benzene ring.
~1470	C-H Bend	Aliphatic (CH ₂)	Scissoring and bending vibrations of the aliphatic CH ₂ groups.

Experimental Protocol: IR Data Acquisition (KBr Pellet Method)

- Preparation: Vigorously grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
- Background Scan: Place the empty sample holder in the IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
- Sample Scan: Mount the KBr pellet in the sample holder, place it in the spectrometer, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.[\[14\]](#)

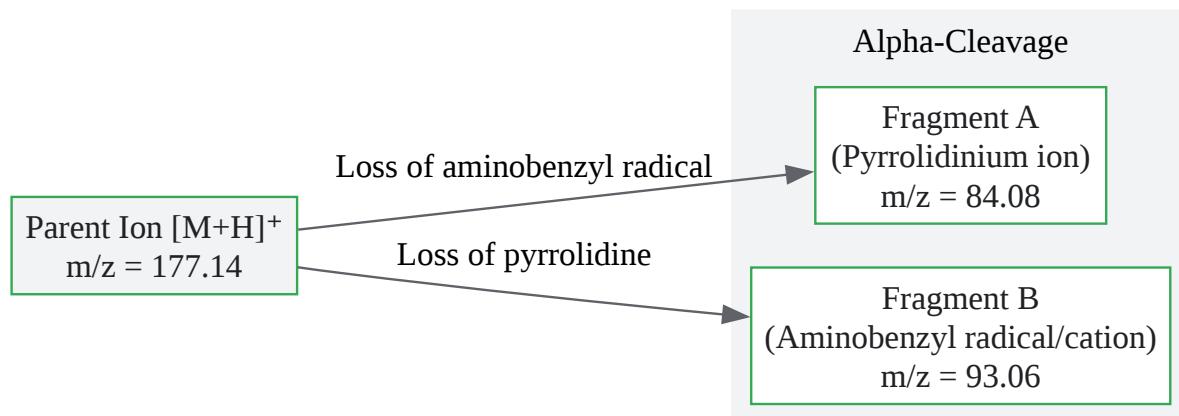
Electrospray Ionization (ESI) is the ideal method for this compound, as it is a soft ionization technique well-suited for polar and pre-charged molecules.[\[15\]](#)[\[16\]](#) The analysis would be performed in positive ion mode.

Predicted MS Analysis (ESI+)

The spectrum will show the ion corresponding to the protonated free base, as the dihydrochloride salt will dissociate in the ESI source.

- Expected Molecular Ion: The free base has a formula of C₁₁H₁₆N₂ and a monoisotopic mass of 176.1313 Da. In positive mode ESI, the expected parent ion will be [M+H]⁺.
 - m/z = 176.1313 + 1.0078 = 177.1391
- Major Fragmentation Pathway: The most probable fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a bond beta to the nitrogen atom.[\[17\]](#)[\[18\]](#)[\[19\]](#)

For this molecule, the most likely fragmentation is the cleavage of the benzylic C-N bond, as this results in a stable, resonance-stabilized benzylic fragment or a stable pyrrolidinium fragment.



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Caption: Proposed ESI-MS fragmentation pathway for 4-(Pyrrolidin-1-ylmethyl)aniline.

- Pathway 1 (Base Peak): Cleavage of the C7-N2 bond to lose a neutral aminobenzyl radical, resulting in the charged pyrrolidinemethyl cation fragment at m/z 84.08.
- Pathway 2: Cleavage of the C7-N2 bond where the charge is retained by the aromatic portion, forming an aminobenzyl cation at m/z 93.06.

Experimental Protocol: LC-ESI-MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. Further dilute to a final concentration of 1-10 μ g/mL for infusion.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
- Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 μ L/min.

- MS Acquisition: Acquire the full scan mass spectrum in positive ion mode over a range of m/z 50-500.
- Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the parent ion (m/z 177.1) in the first mass analyzer and scanning for its fragments in the second.

Conclusion

The structural identity and purity of **4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride** can be confidently established through a combination of NMR, IR, and MS techniques. The predicted data presented in this guide—summarized by the downfield-shifted aromatic and benzylic signals in NMR, the prominent ammonium N-H stretches in IR, and a molecular ion at m/z 177.14 with a characteristic fragmentation pattern in MS—provide a robust analytical framework. The detailed protocols ensure that this data can be reliably reproduced, serving as a critical reference for quality assessment in any research or development setting.

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